Sulfamidine N1-Glucuronide
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Overview
Description
Sulfamidine N1-Glucuronide is a metabolite of sulfamidine, a sulfonamide antibiotic. This compound is formed through the process of glucuronidation, where a glucuronic acid moiety is attached to the N1 position of sulfamidine. This modification increases the water solubility of the compound, facilitating its excretion from the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sulfamidine N1-Glucuronide involves the glucuronidation of sulfamidine. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out in an aqueous medium at a physiological pH, usually around 7.4 .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the enzymatic glucuronidation of sulfamidine using recombinant UGT enzymes. The reaction mixture is then purified using high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Sulfamidine N1-Glucuronide primarily undergoes hydrolysis and conjugation reactions. The glucuronide moiety can be cleaved by β-glucuronidase enzymes, releasing the parent sulfamidine .
Common Reagents and Conditions:
Hydrolysis: β-glucuronidase enzyme in an aqueous buffer at pH 5.0-7.0.
Conjugation: UDPGA and UGT enzyme in an aqueous medium at pH 7.4.
Major Products:
Hydrolysis: Sulfamidine and glucuronic acid.
Conjugation: this compound.
Scientific Research Applications
Sulfamidine N1-Glucuronide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for studying glucuronidation reactions.
Biology: Investigated for its role in drug metabolism and excretion.
Medicine: Studied for its pharmacokinetics and pharmacodynamics in the context of sulfonamide antibiotics.
Industry: Utilized in the development of new sulfonamide derivatives with improved pharmacokinetic properties.
Mechanism of Action
The primary mechanism of action of Sulfamidine N1-Glucuronide involves its role as a metabolite of sulfamidine. The glucuronidation process enhances the solubility and excretion of sulfamidine, reducing its half-life and facilitating its removal from the body. This process is mediated by the enzyme UDP-glucuronosyltransferase, which transfers the glucuronic acid moiety from UDPGA to the N1 position of sulfamidine .
Comparison with Similar Compounds
- Sulfadimethoxine N1-Glucuronide
- Sulfamethomidine N1-Glucuronide
- Sulfadiazine N1-Glucuronide
Comparison: Sulfamidine N1-Glucuronide is unique due to its specific parent compound, sulfamidine. While other similar compounds like Sulfadimethoxine N1-Glucuronide and Sulfamethomidine N1-Glucuronide also undergo glucuronidation, the pharmacokinetic properties and biological effects can vary based on the parent sulfonamide .
Properties
CAS No. |
52351-41-4 |
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Molecular Formula |
C18H22N4O8S |
Molecular Weight |
454.454 |
IUPAC Name |
6-[(4-aminophenyl)sulfonyl-(4,6-dimethylpyrimidin-2-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H22N4O8S/c1-8-7-9(2)21-18(20-8)22(31(28,29)11-5-3-10(19)4-6-11)16-14(25)12(23)13(24)15(30-16)17(26)27/h3-7,12-16,23-25H,19H2,1-2H3,(H,26,27) |
InChI Key |
DVJFXGPKAOOEAT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N)C |
Synonyms |
1-[[(4-Aminophenyl)sulfonyl](4,6-dimethyl-2-pyrimidinyl)amino]-1-deoxy-β-D-glucopyranuronic Acid; |
Origin of Product |
United States |
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